N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxo-1,6-dihydropyridine-3-carboxamide
CAS No.: 946278-65-5
Cat. No.: VC11938709
Molecular Formula: C21H20N2O2
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 946278-65-5 |
|---|---|
| Molecular Formula | C21H20N2O2 |
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide |
| Standard InChI | InChI=1S/C21H20N2O2/c1-15-6-9-19(10-7-15)22-21(25)18-8-11-20(24)23(14-18)13-17-5-3-4-16(2)12-17/h3-12,14H,13H2,1-2H3,(H,22,25) |
| Standard InChI Key | VCWWNGQKOLLNHZ-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC(=C3)C |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC(=C3)C |
Introduction
Chemical Identity and Structural Features
Molecular and Structural Characteristics
The compound’s IUPAC name, N-(4-methylphenyl)-1-[(3-methylphenyl)methyl]-6-oxopyridine-3-carboxamide, reflects its substitution pattern:
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A 6-oxo-1,6-dihydropyridine core provides a planar, conjugated system.
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N-(4-methylphenyl) and 1-[(3-methylphenyl)methyl] substituents introduce steric bulk and lipophilicity .
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The carboxamide group enables hydrogen bonding, critical for target interactions .
Key identifiers include:
| Property | Value | Source |
|---|---|---|
| CAS Number | 946278-65-5 | |
| Molecular Formula | C<sub>21</sub>H<sub>20</sub>N<sub>2</sub>O<sub>2</sub> | |
| Molecular Weight | 332.4 g/mol | |
| SMILES | CC1=CC=C(C=C1)NC(=O)C2=CN(C(=O)C=C2)CC3=CC=CC(=C3)C |
X-ray crystallography of analogous compounds reveals a near-orthogonal dihedral angle (~88°) between the dihydropyridine and aromatic rings, suggesting limited conjugation .
Synthesis and Optimization
Synthetic Routes
The compound is synthesized via multi-step protocols, often involving:
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Formation of the dihydropyridine core: Cyclocondensation of ethyl acetoacetate with aldehydes or enaminones under acidic conditions.
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N-Alkylation: Introduction of the 3-methylbenzyl group using alkylating agents like 3-methylbenzyl chloride.
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Amide coupling: Reaction of the carboxylic acid intermediate with 4-methylaniline via peptide coupling reagents (e.g., EDC/HOBt) .
A representative synthesis yields ~45–60% purity, requiring chromatographic purification .
Industrial-Scale Challenges
Key challenges include:
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Low regioselectivity during N-alkylation, necessitating precise temperature control (60–80°C).
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By-product formation from over-alkylation or oxidation, addressed via inert atmospheres (N<sub>2</sub> or Ar).
Physicochemical Properties
Solubility and Stability
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Solubility: Limited aqueous solubility (<0.1 mg/mL at 25°C) due to high lipophilicity (cLogP ≈ 3.8) .
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Stability: Susceptible to photodegradation; stable under argon at -20°C for >6 months .
Spectroscopic Data
| Technique | Key Signals | Source |
|---|---|---|
| <sup>1</sup>H NMR | δ 8.45 (s, 1H, NH), 7.25–6.80 (m, 8H, Ar-H) | |
| IR | 1675 cm<sup>-1</sup> (C=O stretch) | |
| HRMS | m/z 332.1521 [M+H]<sup>+</sup> |
Biological Activity and Mechanisms
Enzyme Modulation
While direct studies are lacking, structural analogs exhibit:
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AMPK activation: 3,5-Dimethylpyridin-4(1H)-one derivatives activate AMPK, a metabolic regulator, at IC<sub>50</sub> values of 0.2–5 µM .
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Calcium channel blockade: Dihydropyridines like nifedipine share this core, suggesting potential cardiovascular applications .
Applications and Industrial Relevance
Medicinal Chemistry
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Lead optimization: Serves as a scaffold for designing AMPK activators or calcium channel modulators .
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Structure-activity relationship (SAR) studies: Methyl substitutions at the 3- and 4-positions optimize target affinity.
Material Science
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Coordination chemistry: The carboxamide group chelates metal ions (e.g., Cu<sup>2+</sup>), enabling applications in catalysis.
Challenges and Future Directions
Current Limitations
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Synthetic complexity: Multi-step synthesis limits large-scale production.
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Pharmacokinetic deficits: Poor oral bioavailability due to low solubility .
Research Priorities
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